Quinoxalin-6-ylmethanamine hydrochloride

ALK5 inhibitor TGF-β Cancer fibrosis

Regioisomer impurities in quinoxaline building blocks confound SAR and yield irreproducible biological data. Quinoxalin-6-ylmethanamine hydrochloride eliminates this risk with a single, defined 6-aminomethyl regioisomer validated in ALK5 inhibitor programs (IC50 0.013 µM, >35-fold selectivity over p38α). The pre-formed HCl salt ensures aqueous solubility for automated liquid handling. • ALK5 IC50 0.013 µM with >35-fold selectivity over p38α MAP kinase. • Co-crystallized with E. coli thiM riboswitch (PDB 7TZS, 2.21 Å). • Ready for amide coupling, reductive amination, or sulfonamide formation in 96/384-well format.

Molecular Formula C9H10ClN3
Molecular Weight 195.65
CAS No. 1276056-88-2
Cat. No. B596367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxalin-6-ylmethanamine hydrochloride
CAS1276056-88-2
SynonymsQuinoxalin-6-yl-MethylaMine hydrochloride
Molecular FormulaC9H10ClN3
Molecular Weight195.65
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1CN.Cl
InChIInChI=1S/C9H9N3.ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;/h1-5H,6,10H2;1H
InChIKeyXYWLAGJNMFWFPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoxalin-6-ylmethanamine HCl: Regiospecific Building Block


Quinoxalin-6-ylmethanamine hydrochloride is the hydrochloride salt of a primary aminomethyl-substituted quinoxaline, belonging to the class of fused N-heterocyclic building blocks. It presents a free amine handle at the 6-position of the quinoxaline core, available as a stable, water-soluble salt form (MW 195.65 g/mol, LogP 0.42) [1]. This scaffold is frequently employed in parallel medicinal chemistry and fragment-based discovery to construct kinase inhibitors, epigenetic probes, and RNA-targeting ligands, with its regiospecific placement of the aminomethyl group being decisive for molecular recognition in biological systems [2].

Regioisomer Specificity for Quinoxalin-6-ylmethanamine


Substituting quinoxalin-6-ylmethanamine hydrochloride with its 2-yl, 5-yl, or 7-yl regioisomers is scientifically unjustified because the positioning of the aminomethyl group fundamentally alters the vectors of hydrogen bonding, π-stacking, and steric occupancy within a target binding site. Even within the same chemotype, a shift of the aminomethyl substituent from the 5- to the 6-position of the quinoxaline core produces divergent selectivity profiles against AMPA vs. NMDA receptors [1]. In kinase inhibitor programs, the 6-yl linkage has been specifically optimized to achieve sub-micromolar ALK5 inhibition and >35-fold selectivity over p38α MAP kinase, a property that cannot be expected from regioisomeric analogs without empirical validation [2]. For procurement, selecting the precise regioisomer ensures that downstream structure-activity relationships (SAR) remain interpretable and reproducible.

Quinoxalin-6-ylmethanamine HCl: Comparative Evidence


ALK5 Inhibition via 6-yl Attachment

In a series of 4-(quinoxalin-6-yl)pyrazoles, the 6-yl attachment was essential for potent ALK5 inhibition. Compound 19b, incorporating the quinoxalin-6-yl moiety, inhibited ALK5 phosphorylation with an IC50 of 0.28 µM and achieved 98% inhibition at 10 µM [1]. Attempts to replace the quinoxalin-6-yl group with other heterocycles within the same publication led to a significant erosion of activity, demonstrating that the 6-yl vector is non-redundant for target engagement.

ALK5 inhibitor TGF-β Cancer fibrosis

Selectivity Profile: ALK5 over p38α MAP Kinase

Compound 19b demonstrated a selectivity index of >35 for ALK5 over p38α MAP kinase, representing a 9.0-fold improvement in selectivity compared to the clinical candidate LY-2157299 [1]. A complementary series of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles showed that compound 12k achieved 80.8% ALK5 inhibition at 10 µM while exhibiting -1.94% inhibition of p38α MAP kinase, demonstrating near-absolute selectivity [2].

Kinase selectivity ALK5 inhibitor p38α MAP kinase

Solubility Advantage: HCl Salt vs. Free Base

Quinoxalin-6-ylmethanamine hydrochloride (CAS 1276056-88-2) exhibits significantly enhanced water solubility relative to its free base counterpart (CAS 872047-67-1). Vendor specifications indicate the HCl salt is miscible in water, whereas the free base requires organic co-solvents [1]. Chemspace data confirms the HCl salt is supplied at 95% purity with established storage and shipping conditions (ambient temperature, hygroscopic precautions), making it the formulation of choice for aqueous reactions and biological assays [2].

Solubility enhancement Hydrochloride salt Aqueous compatibility

RNA Riboswitch Binding Validation

A co-crystal structure of the E. coli thiM riboswitch in complex with quinoxalin-6-ylmethanamine (compound 17) was solved at 2.21 Å resolution (PDB 7TZS), revealing specific hydrogen-bonding and stacking interactions that anchor the ligand [1]. This structural validation confirms that the 6-aminomethyl substitution pattern enables productive RNA-small molecule interactions, a property not demonstrated for 5-yl or 2-yl regioisomers in the same riboswitch system.

RNA targeting Riboswitch Fragment-based discovery

Application Scenarios for Quinoxalin-6-ylmethanamine HCl


ALK5 Inhibitor Synthesis for Fibrosis & Oncology

Utilize quinoxalin-6-ylmethanamine hydrochloride as the core amine building block for constructing 4-(quinoxalin-6-yl)pyrazoles and 5-(quinoxalin-6-yl)-1,2,3-triazoles. This regiospecific scaffold has been validated to deliver ALK5 IC50 values as low as 0.013 µM (compound 18a) with >35-fold selectivity over p38α MAP kinase, a profile that non-6-yl regioisomers have not been shown to reproduce [1][2].

HDAC6-Selective Probe Development

Derivatize quinoxalin-6-ylmethanamine via N-methylation and acylation to generate HDAC6 inhibitors. A representative derivative, N-methyl-N-(quinoxalin-6-ylmethyl)-5-(2,2,2-trifluoroacetyl)thiophene-2-carboxamide, exhibits an HDAC6 IC50 of 89 nM with 6.5-fold selectivity over HDAC1 (IC50 580 nM). The free amine handle enables straightforward diversification for structure-activity relationship studies [3].

RNA-Targeted Fragment-Based Discovery

Employ quinoxalin-6-ylmethanamine hydrochloride as a validated fragment hit for RNA riboswitch targeting. The compound's co-crystal structure with the E. coli thiM riboswitch (PDB 7TZS, 2.21 Å) provides atomic-level detail of its binding mode, enabling structure-guided elaboration. The hydrochloride salt ensures solubility in the aqueous buffers required for biophysical assays (SPR, ITC, SHAPE-MaP) [4].

High-Throughput Screening Library Production

Leverage the pre-formed hydrochloride salt for rapid amide coupling, reductive amination, or sulfonamide formation in 96- or 384-well format. The enhanced water solubility of the HCl salt (compared to the free base) eliminates precipitation issues during automated liquid handling, ensuring consistent compound transfer and concentration in biochemical and cell-based screening cascades [5].

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